

# Application Notes and Protocols: (R,R)-S63845 and Venetoclax Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | (R,R)-S63845 |           |
| Cat. No.:            | B15557064    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The therapeutic landscape for several hematological malignancies and solid tumors is evolving with the advent of targeted therapies. A promising strategy involves the combination of BH3 mimetics to overcome apoptosis resistance, a hallmark of cancer. This document provides detailed application notes and protocols for the combination therapy of **(R,R)-S63845**, a selective MCL-1 inhibitor, and Venetoclax (ABT-199), a selective BCL-2 inhibitor.[1][2][3][4] Upregulation of MCL-1 is a known mechanism of resistance to Venetoclax, providing a strong rationale for their combined use.[1][3] Preclinical studies have demonstrated significant synergy between these two agents in various cancer models, including Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), Neuroblastoma, and T-cell Acute Lymphoblastic Leukemia (T-ALL).[1] [2][5][6]

## Mechanism of Action: Dual Inhibition of Anti-Apoptotic Proteins

The synergistic effect of combining S63845 and Venetoclax stems from their complementary roles in targeting key anti-apoptotic proteins of the BCL-2 family.[7]

Venetoclax selectively binds to BCL-2, displacing pro-apoptotic proteins like BIM. This
releases the "brakes" on apoptosis that are dependent on BCL-2.[8][9]



## Methodological & Application

Check Availability & Pricing

S63845 specifically inhibits MCL-1, another critical anti-apoptotic protein. In many cancers,
 MCL-1 sequesters pro-apoptotic proteins, preventing cell death.[7]

By simultaneously inhibiting both BCL-2 and MCL-1, the combination therapy effectively disables two major survival pathways in cancer cells, leading to a potent induction of apoptosis. [6][7][10] This dual targeting is particularly effective in overcoming resistance mechanisms where cancer cells upregulate one anti-apoptotic protein to compensate for the inhibition of another.[1][11]









Click to download full resolution via product page







#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cotargeting of BCL2 with Venetoclax and MCL1 with S63845 Is Synthetically Lethal In Vivo in Relapsed Mantle Cell Lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma | Haematologica [haematologica.org]
- 7. Combination of MCL-1 and BCL-2 inhibitors is a promising approach for a host-directed therapy for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 9. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 10. Combining BH3-mimetics to target both BCL-2 and MCL1 has potent activity in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathways and mechanisms of venetoclax resistance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: (R,R)-S63845 and Venetoclax Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557064#r-r-s63845-combination-therapy-with-venetoclax]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com